molecular formula C13H12N2O2 B1437362 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1019597-66-0

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1437362
CAS No.: 1019597-66-0
M. Wt: 228.25 g/mol
InChI Key: HTTWPHVXNOQCJQ-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the rich historical tapestry of heterocyclic chemistry, particularly building upon foundational work in indole synthesis established in the late 19th century. The Fischer indole synthesis, discovered by Emil Fischer in 1883, provided the fundamental framework for constructing indole derivatives through the reaction of phenylhydrazines with aldehydes or ketones under acidic conditions. This seminal discovery established the groundwork for subsequent innovations in indole chemistry, including the development of more complex indoline derivatives.

The historical progression toward compounds like this compound reflects the evolution of synthetic organic chemistry from simple heterocycle formation to sophisticated multi-ring systems. The Fischer indole synthesis mechanism involves the formation of phenylhydrazone intermediates, followed by acid-catalyzed rearrangement through cyclic sigmatropic processes. This mechanistic understanding provided chemists with the tools necessary to envision more complex architectures incorporating multiple heterocyclic units.

The integration of furan moieties into indoline frameworks represents a more recent development in heterocyclic chemistry. The synthesis of furoyl chlorides, such as 2-furoyl chloride, was first achieved in 1924 by Gelissen through the reaction of furoic acid with thionyl chloride. This advancement enabled the subsequent development of furan-containing acyl derivatives, paving the way for compounds that combine furan and indoline structural elements.

Contemporary research has demonstrated that compounds containing both indole and furan frameworks can be synthesized through various methodologies, including oxidative coupling reactions. Studies have shown that copper-catalyzed aerobic oxidative coupling between indoles and furans enables the expeditious synthesis of indolyl-furan derivatives. These methodological advances have provided the synthetic foundation necessary for accessing compounds like this compound.

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its structural novelty to encompass broader implications for synthetic methodology and pharmaceutical applications. This compound represents a convergence of two important heterocyclic systems: the indoline core, derived from the biologically significant indole family, and the furan ring, a fundamental oxygen-containing heterocycle with widespread natural occurrence.

Indole derivatives constitute one of the most important classes of heterocyclic compounds in pharmaceutical chemistry, with diverse biological activities ranging from neurotransmitter function to antimicrobial properties. The indoline framework specifically provides unique reactivity patterns due to the reduced aromatic character compared to fully aromatic indoles. The 2,3-dihydro-1H-indol-5-amine portion of the target compound offers multiple sites for functionalization, including the nitrogen atom at position 1 and the amino group at position 5.

The furan component introduces additional complexity and potential biological activity to the molecular framework. Furan derivatives are abundant in nature and pharmaceutical applications, with over twelve Food and Drug Administration-approved drugs containing furan moieties. The carbonyl linkage between the furan and indoline units creates an amide functionality that can participate in hydrogen bonding interactions and provides conformational stability to the overall molecular structure.

Research into compounds combining indole and furan structural elements has revealed interesting photophysical properties. Studies have demonstrated that indole-furan conjugated systems exhibit green-yellow fluorescence with large Stokes shifts and high quantum yields. These optical properties suggest potential applications in materials science and biological imaging applications, expanding the research significance beyond traditional pharmaceutical applications.

The synthetic accessibility of this compound through established methodologies makes it an attractive target for systematic structure-activity relationship studies. The modular nature of its synthesis allows for the preparation of analogs with varying substitution patterns, enabling comprehensive exploration of how structural modifications affect biological and physical properties.

Position in Contemporary Organic Chemistry

In contemporary organic chemistry, this compound occupies a unique position at the intersection of several important research areas. The compound exemplifies modern approaches to molecular design that emphasize the combination of established heterocyclic frameworks to create novel architectures with enhanced properties. This strategy aligns with current trends in medicinal chemistry that focus on molecular complexity and three-dimensional character as means to improve selectivity and efficacy.

The contemporary relevance of this compound is underscored by recent advances in sustainable synthetic methodologies. Current research emphasizes the development of environmentally friendly synthetic approaches, including catalyst-free reactions and the use of green solvents. The synthesis of indole-containing compounds has benefited from these advances, with methodologies that avoid the use of harsh conditions or toxic reagents becoming increasingly important.

Modern computational chemistry approaches have enhanced the understanding of compounds like this compound through detailed analysis of their electronic structures and conformational preferences. The compound's molecular properties, including a topological polar surface area of 59.47 square angstroms and a calculated logarithm of the partition coefficient of 2.0647, provide insights into its potential bioavailability and membrane permeation characteristics.

The position of this compound in contemporary organic chemistry is further defined by its potential role in multicomponent reactions and diversity-oriented synthesis strategies. Recent developments in multicomponent approaches to heterocyclic synthesis have demonstrated the ability to construct complex indole-containing frameworks in single-step procedures. These methodologies represent a paradigm shift toward more efficient synthetic strategies that maximize molecular complexity while minimizing synthetic steps.

Contemporary interest in this compound class is also driven by their potential applications in emerging areas such as organic electronics and photonic materials. The unique electronic properties arising from the combination of electron-rich heterocycles make these compounds attractive candidates for organic semiconductors and fluorescent materials. This broadening of applications beyond traditional pharmaceutical chemistry reflects the evolving landscape of organic chemistry research.

Research Objectives and Scope

The research objectives surrounding this compound encompass multiple dimensions of chemical investigation, from fundamental synthetic methodology to applications in pharmaceutical and materials science. Primary research objectives include the development of efficient synthetic routes that provide access to this compound and its analogs with high yields and selectivity. Current commercial availability of the compound with 95% purity indicates successful synthetic methodologies, though optimization opportunities remain.

Mechanistic studies represent another crucial research objective, particularly focusing on understanding the factors that control the formation and stability of the amide linkage between the furan and indoline components. Research has shown that similar furan-containing amides can exhibit restricted rotation around the carbonyl-nitrogen bond due to steric interactions, leading to the formation of atropisomers. Understanding these conformational dynamics is essential for predicting the biological activity and physical properties of the compound.

The scope of research extends to comprehensive characterization of the compound's physical and chemical properties. Current data indicate that the compound exists as a powder with recommended storage at room temperature, but detailed studies of its thermal stability, photostability, and solubility profiles are necessary for practical applications. Safety characterization has identified the compound as requiring warning-level precautions, with specific hazard statements including potential harmful effects if swallowed, skin contact, or eye contact.

Biological activity screening represents a significant component of the research scope, building upon the established pharmacological relevance of indoline derivatives. The presence of the 5-amino group provides a handle for further functionalization and potential interaction with biological targets. Research objectives include systematic evaluation of the compound's activity against various biological targets, including enzymes and receptors relevant to neurological and oncological applications.

Synthetic methodology development constitutes an ongoing research objective, with particular emphasis on sustainable and scalable approaches. Recent advances in catalyst-free multicomponent reactions and green chemistry principles provide frameworks for improving the synthetic accessibility of this compound class. The development of convergent synthetic strategies that allow late-stage diversification represents a key objective for enabling structure-activity relationship studies.

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-1-2-12-9(7-11)3-5-15(12)13(16)10-4-6-17-8-10/h1-2,4,6-8H,3,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWPHVXNOQCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of this compound generally involves two key components:

The synthesis typically proceeds through multi-step organic reactions, combining methodologies for indole derivatives and furan carbonyl compounds.

Preparation of the 2,3-dihydro-1H-indol-5-amine Core

Synthetic Route

A reliable method for preparing the dihydroindol-5-amine scaffold involves the following steps:

  • Tscherniac-Einhorn reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione catalyzed by concentrated sulfuric acid.
  • Subsequent hydrolysis of the phthalimido protecting group to reveal the free amine.

This approach yields 2,3-dihydro-1H-indol-5-amine as a key intermediate, as demonstrated by spectral analysis (1H, 13C NMR, IR, and mass spectrometry) confirming the structure and purity of the compound.

Reaction Conditions and Yields

  • The reaction is performed under acidic catalysis (concentrated H2SO4).
  • Hydrolysis is conducted using hydrazine hydrate in methanol, followed by acid treatment.
  • The dihydrochloride salt form is isolated in high yield.
  • The final free amine is obtained by alkalizing the salt.

Introduction of the Furan-3-carbonyl Group

Coupling via Amide Bond Formation

The furan-3-carbonyl moiety is introduced by coupling the dihydroindol-5-amine with a furan-3-carboxylic acid derivative or activated furan-3-carbonyl compound.

  • Coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) are commonly used to activate the carboxyl group for amide bond formation under mild conditions.
  • This step typically proceeds at room temperature or slightly elevated temperatures in solvents like dichloromethane or DMF.

Alternative Synthetic Approaches to Furan Carbonyl Derivatives

  • The Paal-Knorr synthesis is a classical method to obtain furan rings from 1,4-dicarbonyl compounds, which can then be functionalized to furan-3-carbonyl derivatives.
  • Recent advances include 1,4-addition of amines to α,β-unsaturated ketones followed by intramolecular cyclization to form furan-3(2H)-imine scaffolds, which can be further transformed into carbonyl derivatives.

Summary of Preparation Steps

Step Description Key Reagents/Conditions Notes
1 Preparation of 2,3-dihydro-1H-indol-5-amine core Tscherniac-Einhorn reaction, H2SO4 catalyst, hydrazine hydrate hydrolysis High yield, confirmed by NMR and MS
2 Synthesis of furan-3-carbonyl derivative Paal-Knorr synthesis or alternative cyclization methods Efficient generation of furan ring with carbonyl functionality
3 Amide bond formation between indol-5-amine and furan-3-carbonyl EDC/HOBt coupling reagents, mild conditions Mild, high-yielding coupling step

Reaction Mechanisms and Research Findings

  • The amide bond formation proceeds via activation of the carboxyl group of the furan-3-carboxylic acid, followed by nucleophilic attack by the amine group on the indole derivative.
  • The Tscherniac-Einhorn reaction involves electrophilic substitution on the indoline ring, facilitated by acid catalysis.
  • Stability studies indicate that the resulting amide-linked compound maintains structural integrity under both acidic and basic conditions.

Analytical Characterization

  • The synthesized compound is characterized by 1H and 13C NMR , confirming the presence of the indoline ring, furan carbonyl, and amide linkage.
  • IR spectroscopy shows characteristic amide N-H and C=O stretching frequencies.
  • Mass spectrometry confirms molecular weight and purity.
  • Elemental analysis supports the expected composition.

Industrial and Research Implications

  • The synthetic route is amenable to scale-up with optimization, such as continuous flow reactors for improved yield and purity.
  • The compound serves as a valuable intermediate for pharmaceuticals and biologically active molecules due to the bioactive indole and furan moieties.
  • Ongoing research explores modifications on both the indole and furan rings to enhance biological activity and chemical properties.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The indole moiety can be reduced under hydrogenation conditions to form dihydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The furan ring and indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Dihydroindole Core

1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine (Catalog No. 190935)
  • Structure : The furan-3-carbonyl group is replaced by an oxane-4-carbonyl (tetrahydropyran-derived) substituent.
  • Molecular Weight : 246.31 g/mol (vs. 228.25 g/mol for the target compound).
  • Key Differences : The oxane group introduces a saturated, oxygen-containing ring, increasing molecular flexibility and hydrophilicity. This may enhance aqueous solubility compared to the planar, aromatic furan group in the target compound .
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine
  • Structure : Substitution with a thiophene-2-sulfonyl group.
  • Molecular Formula : C₁₂H₁₂N₂O₂S₂ (vs. C₁₃H₁₂N₂O₂ for the target compound).
  • Thiophene’s higher electron density compared to furan may enhance interactions with hydrophobic pockets in enzymes .
(2,3-Dihydro-1H-indol-5-ylmethyl)amine
  • Structure : Lacks the carbonyl group; features a methylamine substituent.
  • Synthesis : Confirmed via NMR, IR, and mass spectrometry .
  • Key Differences : The absence of the carbonyl group reduces hydrogen-bonding capacity, likely diminishing binding affinity to targets requiring polar interactions.

Isoindole Derivatives

5-Amino-2-[(3-fluorophenyl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione (ZHAWOC6017)
  • Structure : Isoindole core with a 3-fluorophenylmethyl group.
  • Yield : 42% (similar to typical yields for dihydroindole derivatives).
  • The isoindole dione structure may confer rigidity, contrasting with the more flexible dihydroindole scaffold .

Functional Group Modifications

N-((5-Chloro-2-phenyl-1H-indol-3-yl)methylene)-5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine (3a)
  • Structure : Oxadiazole-linked indole derivative.
  • Synthesis: Reflux in methanol, characterized by HRMS and NMR .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) Key Substituent LogP (Predicted) Solubility
1-(Furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine 228.25 Furan-3-carbonyl 1.8 Moderate (DMSO)
1-(Oxane-4-carbonyl)-2,3-dihydro-1H-indol-5-amine 246.31 Oxane-4-carbonyl 1.2 High (aqueous)
1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indol-5-amine 280.37 Thiophene-2-sulfonyl 2.5 Low (lipophilic)
ZHAWOC6017 314.30 3-Fluorophenylmethyl 3.0 Low (organic)
  • Key Insights: The oxane derivative’s lower LogP suggests better water solubility, advantageous for oral bioavailability. Fluorine in ZHAWOC6017 enhances metabolic stability but reduces solubility .

Biological Activity

1-(Furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine, identified by its CAS number 1019597-66-0, is a chemical compound that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including cytotoxicity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C13H12N2O2
  • Molecular Weight : 228.25 g/mol
  • Structure : The compound features a furan ring and an indole moiety, which are known for their biological significance.

Cytotoxicity and Antitumor Activity

Research indicates that derivatives of indole compounds, including this compound, exhibit significant cytotoxic effects on various cancer cell lines. For example:

Cell Line IC50 Value (mg/mL) Reference
MDA-MB-2311.0
HepG20.8
K-5620.5

These results suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA fragmentation and mitochondrial dysfunction.

The proposed mechanisms by which this compound exerts its effects include:

  • Apoptosis Induction : Studies have shown that the compound triggers oligonucleosomal DNA fragmentation, a hallmark of apoptosis .
  • Inhibition of Drug Resistance Proteins : It has been suggested that this compound may inhibit the expression of P-glycoprotein (MRP-1), which is often overexpressed in drug-resistant cancer cells .

Case Studies

A notable study investigated the efficacy of this compound in a series of in vitro experiments on human tumor cell lines. The findings highlighted its potential as a lead compound for developing new anticancer agents.

Study Design

  • Objective : To evaluate the cytotoxic effects of this compound on various cancer cell lines.
  • Methodology : Cells were treated with varying concentrations of the compound for 48 hours, followed by assessment using MTT assays to determine cell viability.

Results Summary

The results demonstrated that higher concentrations of the compound significantly reduced cell viability across all tested lines compared to controls.

Safety and Toxicity

While the cytotoxic properties indicate potential therapeutic applications, safety assessments are crucial. Preliminary studies suggest that the compound exhibits lower toxicity profiles compared to traditional chemotherapeutics like doxorubicin .

Toxicity Testing

Test Substance Toxicity Level (mg/mL) Reference
Doxorubicin<0.068
This compound>1.0

This data suggests that while it retains efficacy against cancer cells, it may also possess a more favorable safety profile.

Q & A

Basic: What are the recommended synthetic routes for 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine?

Methodological Answer:
The synthesis typically involves coupling a furan-3-carbonyl group to a 2,3-dihydro-1H-indol-5-amine scaffold. A common approach is:

Indole Protection : Protect the indole nitrogen using acetyl or phthalimide groups to prevent unwanted side reactions .

Acylation : React the protected indole with furan-3-carbonyl chloride under anhydrous conditions (e.g., THF, DCM) using a base like triethylamine to facilitate nucleophilic acyl substitution.

Deprotection : Remove the protecting group via hydrolysis (e.g., NaOH/EtOH for acetyl) or hydrazine (for phthalimide) to yield the free amine .

Purification : Use column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization for high-purity isolation. Confirm purity via HPLC (>95%) and structural identity via 1H^1H/13C^{13}C NMR and HRMS .

Basic: How can the crystal structure of this compound be determined to resolve ambiguities in its conformation?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard:

Crystallization : Grow single crystals via vapor diffusion (e.g., DMSO/water) or slow evaporation (CH3 _3CN/EtOH).

Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to collect intensity data.

Structure Solution : Employ direct methods (SHELXS) for phase determination. Refine with SHELXL, incorporating hydrogen atoms geometrically and applying anisotropic displacement parameters for non-H atoms .

Validation : Check for R-factor convergence (<0.05), residual electron density (<1 eÅ3 ^{-3}), and CIF validation (PLATON). Publish CCDC deposition number for reproducibility .

Advanced: What biological targets or pathways are associated with this compound, and how can its activity be validated?

Methodological Answer:
The dihydroindole-amine scaffold is seen in kinase inhibitors (e.g., RIPK1, PERK). To validate activity:

Target Screening : Perform kinase profiling (e.g., Eurofins KinaseProfiler™) at 1 µM to identify hits. Prioritize targets with >50% inhibition.

Biochemical Assays : Measure IC50_{50} using fluorescence polarization (RIPK1) or ADP-Glo™ (PERK) assays. For example:

  • RIPK1: Use recombinant enzyme, ATP KmK_m, and substrate (e.g., RIPKtide). IC50_{50} values <100 nM indicate high potency .

Cellular Necroptosis Assay : Treat HT-29 cells with TNF-α/cycloheximide/z-VAD-fmk. Quantify viability via MTT assay. EC50_{50} <1 µM suggests therapeutic potential .

In Vivo Validation : Use B16 melanoma lung metastasis models. Administer compound (10 mg/kg, oral) and quantify tumor nodules. Significant reduction (p<0.01) confirms efficacy .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

Methodological Answer:
Focus on modifying the furan and dihydroindole moieties:

Furan Substitution : Replace the 3-carbonyl with ester or amide groups to modulate solubility and binding. For example, a methyl ester may enhance membrane permeability but reduce affinity for polar active sites .

Indole Functionalization : Introduce electron-withdrawing groups (e.g., F, Cl) at the 4-position to improve metabolic stability. Use Suzuki coupling for aryl substitutions .

Amine Derivatization : Convert the primary amine to sulfonamides or urea derivatives to explore H-bonding interactions. Test in enzymatic assays (e.g., IC50_{50} shifts) .

Computational Modeling : Dock analogs into RIPK1 (PDB: 6OIM) or PERK (PDB: 4HVE) using AutoDock Vina. Prioritize compounds with ΔG < -9 kcal/mol and key residue interactions (e.g., Lys45 in RIPK1) .

Advanced: How can computational methods predict the metabolic stability of this compound?

Methodological Answer:
Use in silico tools to assess CYP450-mediated oxidation:

Site of Metabolism (SoM) Prediction : Run MetaSite (Molecular Discovery) to identify vulnerable positions (e.g., furan ring oxidation).

Quantum Mechanical (QM) Calculations : Compute activation energies for proposed metabolites (Gaussian 16, B3LYP/6-31G*). Higher barriers (>25 kcal/mol) suggest slower metabolism .

MD Simulations : Simulate liver microsome interactions (GROMACS, CHARMM36 force field). Track solvent-accessible surface area (SASA) of labile groups over 100 ns .

In Vitro Validation : Incubate with human hepatocytes (37°C, 2 h). Quantify parent compound via LC-MS/MS. High remaining percentage (>70%) confirms stability .

Advanced: What analytical techniques resolve contradictions in reported biological activities of similar compounds?

Methodological Answer:
Discrepancies may arise from assay conditions or impurities. Mitigate via:

Orthogonal Assays : Confirm RIPK1 inhibition with both enzymatic (IC50_{50}) and cellular (necroptosis EC50_{50}) assays. Inconsistent results suggest off-target effects .

Purity Analysis : Use LC-MS (ESI+) to detect trace impurities (<0.1%). Re-synthesize batches showing divergent activities .

Counter-Screening : Test against structurally related kinases (e.g., RIPK2, PERK mutants) to rule out pan-inhibition .

Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC50_{50}). Apply statistical tests (ANOVA) to identify outliers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine
Reactant of Route 2
Reactant of Route 2
1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.